Plogosertib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

CAS No. |

1137212-79-3 |

|---|---|

Molecular Formula |

C34H48N8O3 |

Molecular Weight |

616.8 g/mol |

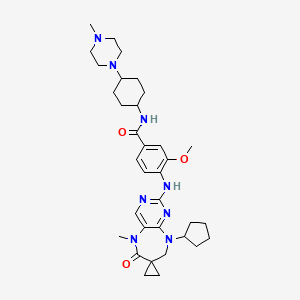

IUPAC Name |

4-[(9-cyclopentyl-5-methyl-6-oxospiro[8H-pyrimido[4,5-b][1,4]diazepine-7,1'-cyclopropane]-2-yl)amino]-3-methoxy-N-[4-(4-methylpiperazin-1-yl)cyclohexyl]benzamide |

InChI |

InChI=1S/C34H48N8O3/c1-39-16-18-41(19-17-39)25-11-9-24(10-12-25)36-31(43)23-8-13-27(29(20-23)45-3)37-33-35-21-28-30(38-33)42(26-6-4-5-7-26)22-34(14-15-34)32(44)40(28)2/h8,13,20-21,24-26H,4-7,9-12,14-19,22H2,1-3H3,(H,36,43)(H,35,37,38) |

InChI Key |

UFNLNMWVOMFWGS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2CCC(CC2)NC(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(CC6(CC6)C(=O)N5C)C7CCCC7)OC |

Origin of Product |

United States |

Foundational & Exploratory

Plogosertib's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action for plogosertib (formerly CYC140), a novel, orally bioavailable, and selective small-molecule inhibitor of Polo-like Kinase 1 (PLK1). This compound is currently under investigation in clinical trials for a range of solid tumors and hematological malignancies.[1][2][3]

Core Mechanism: Inhibition of Polo-like Kinase 1 (PLK1)

Polo-like Kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of numerous critical processes during cell division (mitosis).[3][4] Its functions include regulating mitotic entry, spindle formation, chromosome segregation, and cytokinesis.[3][5] In a wide variety of human cancers, PLK1 is significantly overexpressed, and its elevated levels often correlate with increased tumor aggressiveness and a poor prognosis for patients.[6][7] This makes PLK1 a compelling and specific target for anticancer therapy.

This compound functions as a potent, ATP-competitive inhibitor of PLK1.[6][8] By binding to the ATP-binding pocket of the kinase, this compound blocks its catalytic activity, preventing the phosphorylation of downstream substrates essential for mitotic progression.[6][8] This selective inhibition disrupts the cell division machinery in rapidly proliferating cancer cells, leading to cell death.[3]

Caption: this compound's primary mechanism involves the ATP-competitive inhibition of active PLK1.

Cellular Consequences of PLK1 Inhibition

The inhibition of PLK1 by this compound triggers a cascade of events within the cancer cell, culminating in apoptosis.

-

Mitotic Arrest at G2/M Phase: The primary consequence of PLK1 inhibition is the disruption of mitotic progression.[6] this compound treatment leads to a failure in proper chromosome alignment and spindle assembly.[2] This activates the spindle assembly checkpoint (SAC), causing cells to arrest in the G2/M phase of the cell cycle.[2][6]

-

Promotion of Mitotic Checkpoint Complex (MCC): Studies in biliary tract cancer (BTC) have shown that this compound promotes the formation of the Mitotic Checkpoint Complex (MCC).[1][9][10] This complex is crucial for halting the cell cycle in response to mitotic errors, thereby inducing a prolonged mitotic arrest.[9]

-

Induction of Apoptosis: Cancer cells that are unable to resolve this prolonged mitotic arrest are ultimately driven to undergo programmed cell death, or apoptosis.[3][10] A key indicator of this process is the cleavage of Poly (ADP-ribose) polymerase (PARP), which has been observed following this compound treatment.[8]

Caption: Cellular workflow from PLK1 inhibition by this compound to apoptosis.

Quantitative Efficacy Data

This compound has demonstrated potent and selective activity in both biochemical assays and preclinical cancer models.

Table 1: In Vitro Potency of this compound

| Target / Cell Type | IC50 Value | Reference |

|---|---|---|

| Kinase Assays | ||

| PLK1 | 3 nM | [8] |

| PLK2 | 149 nM | [8] |

| PLK3 | 393 nM | [8] |

| Cell-Based Assays | ||

| Malignant Cell Lines | 14-21 nM | [8] |

| Non-Malignant Cell Lines | 82 nM |[8] |

Table 2: Preclinical Efficacy in Colorectal Cancer (CRC) Models

| Model | Agent | IC50 / Outcome | Reference |

|---|---|---|---|

| Patient-Derived Organoids (PDOs) | This compound | 518.86 ± 377.47 nM | [11] |

| 5-Fluorouracil (5-FU) | 38.87 ± 45.63 µM | [2][11] | |

| Oxaliplatin | 37.78 ± 39.61 µM | [2][11] |

| Patient-Derived Xenografts (PDX) | this compound (40 mg/kg, oral) | Significant tumor growth inhibition vs. vehicle |[2][11] |

Biomarkers and Combination Strategies

Research has identified potential biomarkers to predict sensitivity to this compound, opening avenues for precision medicine and combination therapies.

-

BUBR1 Expression: In biliary tract cancer (BTC), cells with high expression of the mitotic checkpoint protein BUBR1 are more sensitive to this compound monotherapy.[10] Conversely, cells with low BUBR1 expression are less sensitive.[10]

-

Combination with ATR Inhibitors: this compound treatment can induce the activation of ATR, a DNA damage repair pathway, which may limit its efficacy.[10] In BUBR1-high BTC cells, combining this compound with an ATR inhibitor like ceralasertib has been shown to enhance its anticancer effects synergistically.[10]

-

Combination with HDAC Inhibitors: In BUBR1-low BTC cells, which are less responsive to this compound alone, the addition of an HDAC2/3 inhibitor such as panobinostat can increase sensitivity to the PLK1 inhibitor.[10][12]

Caption: Logic for biomarker-driven combination strategies with this compound in BTC.

Experimental Protocols

The following are summarized methodologies for key experiments cited in this compound research.

Protocol 1: Patient-Derived Organoid (PDO) Viability Assay (Colorectal Cancer) [11]

-

PDO Generation: Patient-derived organoids were established from fresh tumor tissue obtained from biopsies or resections of primary or metastatic colorectal cancer.

-

Drug Treatment: PDOs were treated with a concentration range of this compound (from 256 pM to 100 µM) as well as standard-of-care agents (5-FU, oxaliplatin).

-

Viability Assessment: After 72 hours of incubation with the respective drugs, cell viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: IC50 values were calculated from dose-response curves to determine drug sensitivity.

Protocol 2: Patient-Derived Xenograft (PDX) In Vivo Efficacy Study (Colorectal Cancer) [2][11]

-

Model Establishment: Matched patient-derived xenograft models were established in immunocompromised mice.

-

Treatment Groups: Mice were randomized into a vehicle control group and a this compound treatment group.

-

Dosing Regimen: this compound was administered daily at a dose of 40 mg/kg via oral gavage for a two-week period, following a 5-days-on, 2-days-off schedule.

-

Efficacy Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition compared to the vehicle control group. Animal well-being was monitored for adverse effects.

Protocol 3: Cell-Based Assays (Biliary Tract Cancer) [10][12]

-

Cell Lines: A panel of nine human biliary tract cancer cell lines was utilized (e.g., SNU-245, SNU-478, HuCCT-1).

-

Anticancer Effect Evaluation: The effects of this compound, alone and in combination, were assessed using:

-

MTT Assay: To measure cell metabolic activity and viability.

-

Colony Formation Assay: To evaluate long-term proliferative potential.

-

Annexin-V Assay: To quantify apoptosis via flow cytometry.

-

Cell Cycle Analysis: To determine the distribution of cells in different phases of the cell cycle via flow cytometry.

-

-

Mitotic Arrest Assessment:

-

Phospho-Histone H3 Assay: To specifically detect cells in mitosis.

-

Immunofluorescence: To visualize cellular structures and protein localization during mitosis.

-

Conclusion

This compound is a selective and potent PLK1 inhibitor that disrupts mitosis in cancer cells, leading to G2/M cell cycle arrest and apoptosis.[6] Its mechanism is particularly effective in rapidly dividing tumor cells that overexpress PLK1.[3] Preclinical data demonstrate significant single-agent potency and suggest that its efficacy can be further enhanced through biomarker-driven combination strategies.[2][10][12] Initial clinical data indicate that this compound is well-tolerated and shows signs of clinical benefit, supporting its ongoing development as a promising targeted therapy for various cancers.[1][7][13]

References

- 1. New Cancer Drug Shows Promise Against Aggressive Biliary Tract Cancer | CYCC Stock News [stocktitan.net]

- 2. This compound demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]

- 3. bgmsglobal.com [bgmsglobal.com]

- 4. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclacel Announces Notice of Intention to Grant New [globenewswire.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PRECLINICAL DATA SHOWING THAT CANCER OF THE BILIARY TRACT IS SENSITIVE TO this compound [moomoo.com]

- 10. researchgate.net [researchgate.net]

- 11. ascopubs.org [ascopubs.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PUBLICATION OF PRECLINICAL DATA SHOWING THAT this compound IS ACTIVE IN A HARD-TO-TREAT SUBTYPE OF LIVER CANCER - BioSpace [biospace.com]

Plogosertib: A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Plogosertib (formerly CYC140), a novel, orally bioavailable small molecule inhibitor of Polo-like kinase 1 (PLK1). This compound is currently under investigation as a potential antineoplastic agent for a variety of solid tumors and hematological malignancies.[1][2][3] This guide details its chemical and physical properties, mechanism of action, pharmacological data, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with a pyrimido[4,5-b][2][4]diazepine core. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-[(9-cyclopentyl-5-methyl-6-oxospiro[8H-pyrimido[4,5-b][2][4]diazepine-7,1'-cyclopropane]-2-yl)amino]-3-methoxy-N-[4-(4-methylpiperazin-1-yl)cyclohexyl]benzamide | [4] |

| Molecular Formula | C₃₄H₄₈N₈O₃ | [4][5] |

| Molecular Weight | 616.8 g/mol | [4][5] |

| CAS Number | 1137212-79-3 | [4][6] |

| SMILES | CN1CCN(CC1)C2CCC(CC2)NC(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(CC6(CC6)C(=O)N5C)C7CCCC7)OC | [4] |

| Appearance | White to off-white solid | [6] |

Mechanism of Action: PLK1 Inhibition

This compound functions as a selective and potent ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[4][6][7] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of cell division (mitosis).[1][3]

Key functions of PLK1 include:

PLK1 is frequently overexpressed in various cancer types, and its high expression often correlates with increased aggressiveness and poor prognosis.[1][4] By inhibiting PLK1, this compound disrupts these critical mitotic processes. This leads to a prolonged mitotic arrest at the G2/M phase, which ultimately induces apoptosis (programmed cell death) in cancer cells.[4][9][10] Notably, cancer cells, particularly those with KRAS mutations or p53 deficiencies, exhibit heightened sensitivity to PLK1 depletion, while normal cells with intact cell cycle checkpoints are less affected.[1][10]

Caption: Mechanism of action of this compound via PLK1 inhibition.

Pharmacological Properties

This compound has demonstrated potent and selective inhibitory activity against PLK1 in preclinical studies.

Table 2: In Vitro Inhibitory Activity

| Target | IC₅₀ Value | Notes | Source |

| PLK1 | 3 nM | Potent and selective inhibition. | [6][7] |

| PLK2 | 149 nM | >50-fold less potent than against PLK1. | [6] |

| PLK3 | 393 nM | >130-fold less potent than against PLK1. | [6] |

Table 3: In Vitro Anti-proliferative Activity

| Cell Line Type | IC₅₀ Value | Notes | Source |

| Malignant Cell Lines | 14-21 nM | Preferentially inhibits proliferation in cancer cells. | [6] |

| Non-malignant Cell Lines | 82 nM | Less toxic to normal cells. | [6] |

| Colorectal Cancer (CRC) Patient-Derived Organoids (PDOs) | 518.86 ± 377.47 nM | Significantly more potent than 5-FU and oxaliplatin. | [8][9] |

Table 4: In Vivo Efficacy and Pharmacokinetics

| Study Type | Animal Model | Dosing Regimen | Key Findings | Source |

| Efficacy | HL60 promyelocytic leukemia xenograft | 40, 54, 67 mg/kg, qd 5/2/5 (oral) | >87% tumor growth inhibition without significant weight loss. | [6] |

| Efficacy | OE19 esophageal xenograft | 40 mg/kg, qd 5/2 (oral) | 61% tumor growth inhibition. | [6] |

| Efficacy | Colorectal Cancer Patient-Derived Xenograft (PDX) | 40 mg/kg, daily for 2 weeks (5 days/week, oral) | Significant tumor growth inhibition compared to vehicle. | [8][11] |

| Pharmacokinetics | Mouse | 1 mg/kg | Cₘₐₓ: 453 ng/mL; AUC: 377 hr•ng/mL; Cl: 2445 mL/h/kg | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline protocols for key experiments cited in the evaluation of this compound.

This protocol is used to determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines or patient-derived organoids (PDOs).

-

Objective: To calculate the IC₅₀ value of this compound.

-

Methodology:

-

Cell/Organoid Seeding: Plate cells or PDOs in 96-well plates at a predetermined density.

-

Compound Treatment: Treat the cells/organoids with a serial dilution of this compound (e.g., ranging from 256 pM to 100 µM).[8][9] Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.[8][9]

-

Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. This reagent measures ATP levels, which correlate with the number of viable cells.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a dose-response curve to determine the IC₅₀ value.

-

Caption: General workflow for an in vitro cell viability assay.

This protocol is used to assess the inhibition of PLK1 activity by measuring the phosphorylation status of its downstream substrates.

-

Objective: To detect changes in the levels of p-NPM (a PLK1 substrate), p-HH3 (a mitotic marker), and cleaved PARP (an apoptosis marker).[6]

-

Methodology:

-

Cell Treatment: Culture cells (e.g., KYSE-410) and treat with this compound (e.g., 0-4 µM) for a specified duration (e.g., 2 hours).[6]

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-NPM, p-HH3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

-

Objective: To assess the ability of this compound to inhibit tumor growth in mouse models.

-

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HL60) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control (vehicle) groups.

-

Drug Administration: Administer this compound orally via gavage at a specified dose and schedule (e.g., 40 mg/kg, daily, 5 days on / 2 days off).[6][11] The vehicle group receives the formulation excipients only.

-

Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Monitor for any signs of toxicity.

-

Study Endpoint: Continue treatment for a defined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined maximum size.

-

Data Analysis: Plot mean tumor volume over time for each group and perform statistical analysis (e.g., t-test) to compare treatment and control groups.[8][9]

-

Caption: Workflow for an in vivo xenograft efficacy study.

Clinical Development and Future Directions

This compound is being evaluated in Phase 1/2 clinical trials for a broad range of solid tumors, lymphomas, and leukemias.[1] Initial dose-escalation data suggest that the oral formulation of this compound is well-tolerated, with no dose-limiting toxicities observed across five different dosing schedules.[2][12] Clinical benefit has been reported in patients with various cancers, including adenoid cystic, biliary tract, ovarian, and squamous cell sinus cancers.[2][3]

Ongoing research is focused on identifying biomarkers to predict patient response. For instance, preclinical studies suggest that higher levels of the mitotic checkpoint protein BUBR1 in biliary tract cancer cells may correlate with increased sensitivity to this compound.[2] Furthermore, cancers with specific mutations, such as in ARID1A and SMARCA, or those with DNAJ-PKAc fusions, may also benefit from PLK1 inhibition.[2][3][12] These findings could enable a more personalized treatment approach, targeting patient populations most likely to respond to this compound therapy.

References

- 1. bgmsglobal.com [bgmsglobal.com]

- 2. Cyclacel Pharmaceuticals Highlights Promising Preclinical Study on this compound for Treating Biliary Tract Cancer [quiverquant.com]

- 3. Cyclacel to Receive New European Patent for this compound Compositions [synapse.patsnap.com]

- 4. This compound | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. This compound demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]

- 12. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PUBLICATION OF PRECLINICAL DATA SHOWING THAT this compound IS ACTIVE IN A HARD-TO-TREAT SUBTYPE OF LIVER CANCER - BioSpace [biospace.com]

Plogosertib: A Preclinical In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vitro data for plogosertib (formerly known as CYC140), a potent and selective Polo-like kinase 1 (PLK1) inhibitor. This compound is an ATP-competitive inhibitor of PLK1, a key regulator of mitosis.[1][2] Its inhibition leads to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells, making it a promising therapeutic agent.[1][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Core Data Presentation

Kinase Inhibition Profile

This compound demonstrates high selectivity for PLK1 over other Polo-like kinases.

| Target | IC50 (nM) |

| PLK1 | 3[2] |

| PLK2 | 149[2] |

| PLK3 | 393[2] |

Anti-proliferative Activity

This compound has shown potent anti-proliferative effects across a range of cancer cell lines and patient-derived organoids (PDOs).

| Cell Line / Model | Cancer Type | IC50 / IC90 (nM) |

| Malignant Cell Lines | Various | 14-21 (IC50)[2] |

| Non-malignant Cell Lines | Non-cancerous | 82 (IC50)[2] |

| Colorectal Cancer PDOs | Colorectal Cancer | 518.86 (IC90)[3] |

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of PLK1, a serine/threonine kinase that plays a crucial role in multiple stages of mitosis. By binding to the ATP-binding pocket of PLK1, this compound prevents the phosphorylation of downstream substrates essential for mitotic progression. This disruption of the cell cycle leads to mitotic arrest, specifically at the G2/M transition, and ultimately triggers apoptosis in cancer cells.[1][3]

Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the determination of cell viability upon treatment with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.

Workflow:

Caption: Workflow for assessing cell viability with this compound.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Drug Treatment: this compound is serially diluted in complete growth medium and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with the compound for 72 hours.

-

Reagent Addition: The plate is equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® Reagent is added to each well.

-

Lysis and Signal Stabilization: The plate is placed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is measured using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Kinase Inhibition Assay

The inhibitory activity of this compound against PLK1, PLK2, and PLK3 is determined using a biochemical kinase assay. While specific protocols for this compound are proprietary, a general methodology is described below.

Workflow:

Caption: General workflow for a kinase inhibition assay.

Detailed Methodology:

-

Reagent Preparation: Recombinant human PLK1, PLK2, or PLK3 enzyme, a suitable substrate (e.g., casein), and ATP are prepared in a kinase reaction buffer. This compound is serially diluted.

-

Assay Plate Preparation: The kinase, substrate, and this compound are added to the wells of a 384-well plate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction.

-

Detection: A detection reagent (e.g., ADP-Glo™ Kinase Assay) is added to stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase inhibition.

-

Data Analysis: The signal is measured using a plate reader, and IC50 values are calculated by fitting the data to a dose-response curve.

Western Blot Analysis of Phospho-NPM

Western blotting can be used to assess the pharmacodynamic effects of this compound by measuring the phosphorylation of downstream targets of PLK1, such as nucleophosmin (NPM). A reduction in phosphorylated NPM (p-NPM) indicates target engagement by this compound.[2]

Workflow:

Caption: Standard workflow for Western blot analysis.

Detailed Methodology:

-

Cell Treatment and Lysis: Cancer cells (e.g., KYSE-410) are treated with various concentrations of this compound for a specified time (e.g., 2 hours).[2] Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for p-NPM. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

-

Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A decrease in the p-NPM band intensity with increasing this compound concentration indicates effective target inhibition.

References

- 1. Cyclacel Pharma Presents Identification Of Sensitive Target Indications And Synergistic Drug Combinations For Novel PLK1 Inhibitor CYC140 - BioSpace [biospace.com]

- 2. New Cancer Drug Shows Promise Against Aggressive Biliary Tract Cancer | CYCC Stock News [stocktitan.net]

- 3. bgmsglobal.com [bgmsglobal.com]

Plogosertib: A Technical Guide to its Pharmacodynamics and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plogosertib (formerly CYC140) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1, a serine/threonine kinase, is a critical regulator of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis. This compound's targeted inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of this compound, based on available preclinical and clinical data.

Introduction

Polo-like kinase 1 (PLK1) is a key orchestrator of cell division.[2][3] Its pivotal role in mitotic progression has made it an attractive target for anticancer drug development. This compound is a novel small molecule inhibitor designed to selectively target PLK1, thereby disrupting the cell cycle of rapidly dividing cancer cells and inducing apoptosis.[2][4] Developed by Cyclacel Pharmaceuticals, this compound is currently under investigation in Phase 1/2 clinical trials for the treatment of advanced solid tumors and lymphomas.[5] This document aims to provide a detailed technical summary of its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile.

Pharmacodynamics

Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of PLK1.[1] As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of PLK1, preventing the phosphorylation of its downstream substrates. This disruption of PLK1 function leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately triggering a prolonged G2/M cell-cycle arrest and inducing apoptosis.[1][6]

The signaling pathway initiated by PLK1 inhibition is visualized in the diagram below.

Caption: this compound's Mechanism of Action.

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The table below summarizes its in vitro efficacy.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Malignant Cell Lines | Various | 14-21 | [1] |

| Non-malignant Cell Lines | Non-cancerous | 82 | [1] |

| Colorectal Cancer Patient-Derived Organoids | Colorectal Cancer | 518.86 (IC90) | [7] |

In Vivo Activity

Preclinical studies in xenograft models have shown significant anti-tumor activity of this compound.

| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| HL60 promyelocytic leukemia xenograft | Acute Leukemia | 40, 54, 67 mg/kg, qd 5/2/5, oral administration | >87% | [1] |

| OE19 esophageal xenograft | Esophageal Cancer | 40 mg/kg, qd 5/2, oral administration | 61% | [1] |

| Colorectal Cancer Patient-Derived Xenograft | Colorectal Cancer | 40 mg/kg, daily for 2 weeks (5 days/week), oral gavage | Significant | [7] |

Pharmacokinetics

Preclinical Pharmacokinetics

Pharmacokinetic parameters of this compound have been characterized in a mouse model.

| Parameter | Value | Animal Model | Dosing | Reference |

| Cmax | 453 ng/mL | Mouse | 1 mg/kg, oral administration | [1] |

| AUC | 377 hr*ng/mL | Mouse | 1 mg/kg, oral administration | [1] |

| Cl | 2445 mL/h/kg | Mouse | 1 mg/kg, oral administration | [1] |

| Half-life | Short (exact value not specified) | - | - | [2] |

Clinical Pharmacokinetics

This compound is currently being evaluated in Phase 1/2 clinical trials in patients with advanced solid tumors and lymphomas.[5] The primary objectives of these studies include the determination of the recommended Phase 2 dose, safety, and tolerability. While pharmacokinetic assessments are a key component of these trials, specific quantitative data on Cmax, Tmax, AUC, and half-life in humans have not yet been publicly disclosed. It has been noted that this compound was designed to have a short half-life to align with its apoptosis-driven mechanism of action.[2]

Experimental Protocols

Cell Viability Assay

The anti-proliferative effects of this compound on colorectal cancer patient-derived organoids were assessed using the Cell-Titer Glo (CTG) assay.

Caption: Cell Viability Assay Workflow.

Protocol:

-

Patient-derived organoids from colorectal cancer patients were generated.

-

Organoids were treated with a range of this compound concentrations from 256pM to 100µM.

-

Following a 72-hour incubation period, the Cell-Titer Glo (CTG) luminescent cell viability assay was performed according to the manufacturer's instructions.

-

Luminescence was measured to determine cell viability and calculate IC50/IC90 values.[7][8]

Western Blot Analysis

The effect of this compound on the phosphorylation of PLK1 substrates was determined by Western blot analysis.

Protocol:

-

KYSE-410 esophageal cancer cells were treated with this compound at concentrations ranging from 0 to 4 µM.

-

Cells were incubated for 2 hours to assess the phosphorylation of the PLK1 substrate, pSer4-nucleophosmin (p-NPM).

-

Cell lysates were prepared and subjected to SDS-PAGE.

-

Proteins were transferred to a membrane and probed with antibodies specific for p-NPM and total NPM.

-

Protein bands were visualized to assess the reduction in phosphorylation.[1]

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound was evaluated in mouse xenograft models.

Caption: In Vivo Xenograft Study Workflow.

Protocol:

-

Human cancer cells (e.g., HL60, OE19, or patient-derived cells) were subcutaneously implanted into immunocompromised mice.

-

Once tumors were established, mice were randomized into treatment and control groups.

-

This compound was administered orally at specified doses and schedules (e.g., 40 mg/kg daily). The control group received a vehicle.

-

Tumor volume and body weight were measured regularly throughout the study.

-

At the end of the study, tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to the control group.[1][7]

Conclusion

This compound is a promising, orally bioavailable PLK1 inhibitor with potent anti-cancer activity demonstrated in a range of preclinical models. Its mechanism of action, centered on the disruption of mitosis and induction of apoptosis, provides a strong rationale for its clinical development. While detailed human pharmacokinetic data is not yet available, preclinical studies indicate favorable properties. The ongoing Phase 1/2 clinical trials will be crucial in establishing the safety, efficacy, and pharmacokinetic profile of this compound in patients with advanced cancers, and will ultimately determine its future role in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclacel Announces Dosing of First Patient in Phase 1/2 Study of Oral Cyc140 in Patients With Advanced Solid Tumors and Lymphomas - BioSpace [biospace.com]

- 3. bgmsglobal.com [bgmsglobal.com]

- 4. Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. Facebook [cancer.gov]

- 7. Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Plogosertib: A Technical Overview of Selectivity for Polo-like Kinase 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Plogosertib (formerly CYC140), a potent and selective inhibitor of Polo-like kinase 1 (PLK1). This compound is an orally active, ATP-competitive small molecule inhibitor with anti-proliferative activity, currently under investigation for the treatment of various solid tumors and leukemias.[1][2][3][4] Understanding its selectivity for PLK1 over other PLK family members, such as PLK2 and PLK3, is critical for evaluating its therapeutic potential and predicting its safety profile.

Polo-like kinases are a family of serine/threonine kinases that play crucial roles in cell cycle regulation.[5] PLK1, in particular, is a key regulator of mitosis, involved in processes such as mitotic entry, spindle formation, and cytokinesis.[1][3][6] Its overexpression is correlated with poor prognosis in numerous cancers, making it an attractive target for anti-cancer therapies.[1] this compound was developed to selectively target PLK1, thereby disrupting mitosis in cancer cells and inducing apoptosis.[7]

Quantitative Selectivity Data

The inhibitory activity of this compound against PLK family members is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the kinase activity in a cell-free assay. This compound demonstrates a high degree of selectivity for PLK1 over PLK2 and PLK3.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. PLK1 |

| PLK1 | 3 | - |

| PLK2 | 149 | >50-fold |

| PLK3 | 393 | >130-fold |

Data sourced from MedchemExpress.[2]

The data clearly indicates that this compound is significantly more potent against PLK1. It is over 50-fold more selective for PLK1 compared to PLK2 and over 130-fold more selective compared to PLK3.[2]

PLK1 Signaling and Inhibition by this compound

PLK1 plays a central role in the G2/M phase of the cell cycle, ensuring proper mitotic progression. Its inhibition by this compound leads to mitotic arrest and subsequent cell death (apoptosis).

Caption: PLK1 pathway inhibition by this compound, leading to apoptosis.

Experimental Protocols

The determination of this compound's selectivity and its cellular effects involves a series of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of this compound on purified kinase enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PLK1, PLK2, and PLK3 enzymes are used. A specific peptide substrate for the kinases is prepared, often labeled with a fluorescent tag or biotin.

-

Reaction Conditions: The kinase reaction is initiated by mixing the enzyme, the peptide substrate, and ATP in a reaction buffer.

-

Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also run.

-

Detection: After a set incubation period, the amount of phosphorylated substrate is measured. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the this compound concentration. A dose-response curve is fitted to the data to calculate the IC50 value.

Caption: Workflow for determining kinase inhibitor IC50 values.

Cellular Assays for Functional Assessment

These assays evaluate the effects of this compound on cancer cells to confirm its mechanism of action downstream of PLK1 inhibition.

A. Substrate Phosphorylation Assay This assay measures the phosphorylation of a known PLK1 substrate within the cell.

-

Protocol: KYSE-410 cells were treated with varying concentrations of this compound (0-4 μM) for 2 hours.[2] Following treatment, cell lysates were collected and analyzed by Western blot using an antibody specific for the phosphorylated form of the PLK1 substrate, pSer4-nucleophosmin (p-NPM).[2] A reduction in the p-NPM signal indicates successful PLK1 inhibition.[2]

B. Cell Proliferation Assay This assay determines the effect of the inhibitor on the growth of cancer cell lines.

-

Protocol: Malignant cell lines (e.g., HeLa) and non-malignant cell lines were seeded in multi-well plates.[2] The cells were then treated with a range of this compound concentrations for 72 hours.[2] Cell viability was assessed using a method such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.[6] The IC50 for cell proliferation was then calculated. This compound showed preferential inhibition in malignant cells (IC50s: 14-21 nM) compared to non-malignant cells (IC50: 82 nM).[2]

C. Cell Cycle and Mitotic Arrest Analysis These assays confirm that the anti-proliferative effects are due to disruption of the cell cycle.

-

Protocol:

-

Mitotic Arrest: HeLa cells were treated with 100 nM this compound for 24 hours.[2] Cells were then fixed and stained with antibodies against markers of mitosis (e.g., phospho-histone H3) and components of the mitotic spindle (e.g., α-tubulin). Microscopic analysis was used to quantify the proportion of mitotic cells and identify abnormalities like monopolar spindles.[2]

-

Cell Cycle Analysis: Cells were treated with this compound, harvested, and fixed. The DNA was stained with a fluorescent dye (e.g., propidium iodide). Flow cytometry was then used to analyze the DNA content of the cells, revealing the distribution of the cell population in different phases of the cell cycle (G1, S, G2/M).[8][9] this compound treatment leads to a significant accumulation of cells in the G2/M phase.[6][8][9]

-

Caption: Workflow for assessing the cellular effects of this compound.

Conclusion

This compound is a highly selective inhibitor of PLK1, demonstrating over 50-fold greater potency for PLK1 compared to the closely related kinases PLK2 and PLK3. This selectivity is confirmed through both biochemical and cellular assays, which show that this compound effectively inhibits PLK1 activity in cancer cells, leading to G2/M cell cycle arrest, the formation of mitotic defects, and ultimately, apoptotic cell death. The robust preclinical data, supported by detailed experimental methodologies, underscore the potential of this compound as a targeted therapy for cancers with PLK1 overexpression.

References

- 1. bgmsglobal.com [bgmsglobal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyclacel to Receive New European Patent for this compound Compositions [synapse.patsnap.com]

- 4. Cyclacel Announces Notice of Intention to Grant New European Patent Covering this compound Pharmaceutical Compositions - BioSpace [biospace.com]

- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]

- 9. ascopubs.org [ascopubs.org]

The Role of Polo-like Kinase 1 in Mitotic Progression: A Technical Guide

Executive Summary: Polo-like kinase 1 (PLK1) is a master regulator of mitotic progression, orchestrating a multitude of critical cellular events from the G2/M transition to cytokinesis. As a serine/threonine kinase, its activity is tightly controlled through phosphorylation and subcellular localization, ensuring the high fidelity of cell division. Due to its frequent overexpression in a wide range of human cancers and its correlation with poor prognosis, PLK1 has emerged as a prominent target for anti-cancer drug development. This guide provides an in-depth examination of PLK1's functions, regulatory mechanisms, and its role as a therapeutic target, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows for researchers, scientists, and drug development professionals.

Introduction to Polo-like Kinase 1 (PLK1)

Polo-like kinase 1 (PLK1) is the most extensively studied member of the Polo-like kinase family, which comprises five serine/threonine kinases in mammals (PLK1-5).[1] PLK1's structure is characterized by a highly conserved N-terminal kinase domain (KD) and a unique C-terminal regulatory region known as the polo-box domain (PBD).[2][3] The PBD is crucial for PLK1's function, as it recognizes and binds to phosphorylated substrates, thereby directing the kinase to specific subcellular locations at precise times during mitosis.[2][4]

PLK1 expression and activity are strictly regulated in a cell cycle-dependent manner. Its levels begin to rise during the S phase, reaching a peak during the G2 and M phases, and are subsequently degraded by the Anaphase-Promoting Complex/Cyclosome (APC/C) in late mitosis and G1.[5][6] This temporal regulation ensures that PLK1's powerful mitotic functions are executed only when required.

The Role of PLK1 Across Mitotic Stages

PLK1's dynamic localization to centrosomes, kinetochores, and the central spindle allows it to phosphorylate a vast array of substrates, controlling nearly every aspect of mitosis.[7][8]

-

Mitotic Entry: PLK1 is a key trigger for the G2/M transition. It phosphorylates and activates the phosphatase Cdc25C, which in turn removes inhibitory phosphates from Cyclin-dependent kinase 1 (CDK1), the master engine of mitosis.[1][9] Concurrently, PLK1 phosphorylates and promotes the degradation of Wee1 and MYT1, two kinases that inhibit CDK1.[1][9] This dual action creates a rapid, irreversible switch that commits the cell to entering mitosis.

-

Centrosome Maturation and Spindle Assembly: In prophase, PLK1 is recruited to centrosomes, where it is essential for their maturation into functional spindle poles.[5][10] It facilitates the recruitment of γ-tubulin and other pericentriolar material, enhancing the microtubule-nucleating capacity of the centrosomes.[10][11] PLK1 also phosphorylates components involved in centrosome separation, such as the motor protein Eg5, which is critical for establishing a bipolar spindle.[10]

-

Chromosome Condensation and Segregation: PLK1 contributes to the condensation of chromosomes by phosphorylating components of the condensin complex.[10] During prometaphase and metaphase, PLK1 localizes to kinetochores, the protein structures on chromosomes where spindle microtubules attach.[6] Here, it plays a vital role in establishing stable kinetochore-microtubule attachments, a prerequisite for accurate chromosome segregation.[3][7]

-

Cytokinesis: Following the segregation of sister chromatids in anaphase, PLK1 relocates to the central spindle and, subsequently, the midbody.[5][7] At these locations, it regulates key proteins required for the final separation of the two daughter cells, a process known as cytokinesis.[1][12] PLK1's role includes the regulation of the centralspindlin complex, which is essential for activating the RhoA signaling pathway that drives contractile ring formation.[12][13]

Regulation of PLK1 Activity

The precise control of PLK1 is paramount for normal cell division. This regulation occurs at multiple levels, including transcriptional control, phosphorylation, and targeted localization.

The primary mechanism for PLK1 activation is the phosphorylation of a conserved threonine residue (Thr210) in the T-loop of its kinase domain.[5] This activating phosphorylation is carried out by the kinase Aurora A, with the help of its cofactor Bora, at the G2/M transition.[5] Recent evidence also points to roles for the checkpoint kinases CHK1 and CHK2 in phosphorylating T210 to sustain PLK1 activity during mitosis.[14][15]

The PBD-mediated localization is another critical layer of regulation. The PBD acts as a targeting module, binding to specific phospho-epitopes created by "priming" kinases, such as CDK1.[4][16] This mechanism ensures that active PLK1 is concentrated at the correct subcellular location—be it the centrosome, kinetochore, or midbody—at the appropriate time, allowing it to act on its local substrates.[3][16]

PLK1 and the Spindle Assembly Checkpoint (SAC)

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[17] PLK1 plays a complex and crucial role in regulating the SAC. It contributes to the establishment of a robust checkpoint signal by phosphorylating multiple SAC components at unattached kinetochores, including KNL-1 and BubR1.[18][19] This action helps recruit other checkpoint proteins and strengthen the "wait anaphase" signal.

Conversely, once all chromosomes are properly attached (a state known as biorientation), PLK1's activity is required to silence the SAC.[7] The removal of PLK1 from kinetochores is a key step that allows the APC/C to become active, leading to the degradation of securin and cyclin B and initiating anaphase.[3][20] Thus, PLK1 functions both to establish and to ultimately dismantle the SAC, highlighting its role as a master regulator of mitotic timing.

PLK1 as a Therapeutic Target in Oncology

PLK1 is frequently overexpressed in a broad spectrum of human cancers, and its elevated levels often correlate with tumor aggressiveness and poor patient prognosis.[1][21] Cancer cells can become dependent on high levels of PLK1 for their proliferation and survival, making it an attractive target for therapeutic intervention.[2] Inhibition of PLK1 leads to mitotic arrest, typically in a prometaphase-like state with monopolar spindles, which ultimately triggers apoptosis in cancer cells.[1][7][22]

Numerous small-molecule inhibitors targeting PLK1 have been developed and investigated in preclinical and clinical studies.[1][23] These are broadly classified into two types:

-

ATP-competitive inhibitors: These molecules target the kinase domain and compete with ATP for binding, thereby blocking the catalytic activity of PLK1.[1][24]

-

PBD inhibitors: These compounds target the polo-box domain, preventing PLK1 from localizing to its mitotic structures and interacting with its substrates.[2]

Combining PLK1 inhibitors with conventional chemotherapies or other targeted therapies has shown synergistic effects in many cancer models, potentially overcoming drug resistance.[1][23][25]

Quantitative Data Summary

The efficacy of PLK1 inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit PLK1 activity by 50%.

| Inhibitor | Type | Target | IC₅₀ | Cell Line / Context | Reference |

| BI 2536 | ATP-Competitive | PLK1 | 0.8 nM | In vitro kinase assay | [24] |

| Volasertib (BI 6727) | ATP-Competitive | PLK1 | 0.87 nM | In vitro kinase assay | [1] |

| Onvansertib (NMS-P937) | ATP-Competitive | PLK1 | 2 nM | In vitro kinase assay | [1] |

| TAK-960 | ATP-Competitive | PLK1 | Potent & Selective | General | [26] |

| PHA-680626 | ATP-Competitive | PLK1/2/3, Aurora A | 0.53 µM (for PLK1) | In vitro kinase assay | [27] |

Table 1: Summary of IC₅₀ values for selected PLK1 inhibitors.

Key Experimental Protocols

In Vitro PLK1 Kinase Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ Kinase Assay methodologies and is designed to measure the activity of purified PLK1 by quantifying the amount of ADP produced.[28][29]

A. Reagents and Materials:

-

Recombinant active PLK1 protein

-

PLK1 substrate (e.g., PLKtide peptide or dephosphorylated casein)

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution (at desired concentration, e.g., 10 µM)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96- or 384-well assay plates

-

Multimode plate reader with luminescence detection capabilities

B. Protocol:

-

Prepare Kinase Reaction Mix: On ice, prepare a 2X kinase/substrate solution in Kinase Assay Buffer. Thaw the recombinant PLK1 enzyme on ice and dilute to the desired working concentration (e.g., 1-5 ng/µL).

-

Prepare ATP Solution: Prepare a 2X ATP solution in Kinase Assay Buffer.

-

Initiate Kinase Reaction:

-

Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

-

To initiate the reaction, add 5 µL of the 2X ATP solution to each well. For "no enzyme" controls, add 5 µL of Kinase Assay Buffer instead of the kinase solution.

-

-

Incubation: Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is within the linear range.

-

Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

-

Convert ADP to ATP and Detect: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP amount.

-

Final Incubation and Measurement: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader. The signal directly correlates with PLK1 activity.

Immunoprecipitation (IP) of PLK1 from Cell Lysates

This protocol describes the isolation of PLK1 and its binding partners from cultured cells.

A. Reagents and Materials:

-

Cultured cells expressing PLK1

-

Ice-cold PBS

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors just before use.

-

Anti-PLK1 antibody (IP-grade)

-

Control IgG antibody (from the same species as the primary antibody)

-

Protein A/G magnetic beads or agarose slurry

-

Microcentrifuge tubes

-

Rotating wheel or rocker at 4°C

B. Protocol:

-

Cell Lysis:

-

Wash cultured cells once with ice-cold PBS.

-

Add ice-cold Lysis Buffer to the cell pellet, vortex briefly, and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.

-

-

Pre-clearing Lysate (Optional but Recommended):

-

Add 20-30 µL of Protein A/G bead slurry to 500-1000 µg of protein lysate.

-

Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.

-

Pellet the beads and transfer the pre-cleared supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of anti-PLK1 antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of control IgG.

-

Incubate on a rotator at 4°C for 4 hours to overnight.

-

-

Capture Immune Complex:

-

Add 30 µL of Protein A/G bead slurry to each IP reaction.

-

Incubate on a rotator at 4°C for 1-2 hours.

-

-

Washing:

-

Pellet the beads using a magnetic rack or gentle centrifugation.

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Lysis Buffer (or a less stringent wash buffer).

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Elute the protein complex by resuspending the beads in 30-50 µL of 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.

-

Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for analysis by Western Blot.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effects of PLK1 inhibition on cell cycle distribution, particularly G2/M arrest.

A. Reagents and Materials:

-

Cultured cells

-

PLK1 inhibitor (e.g., BI 2536) or vehicle control (e.g., DMSO)

-

PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

B. Protocol:

-

Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with the PLK1 inhibitor or vehicle control for the desired time (e.g., 24 hours).

-

Harvesting:

-

Collect both floating and attached cells. For attached cells, wash with PBS and detach using Trypsin-EDTA.

-

Combine all cells, transfer to a conical tube, and pellet by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Fixation:

-

Wash the cell pellet once with cold PBS.

-

Resuspend the pellet in 200 µL of cold PBS.

-

While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Store cells at -20°C for at least 2 hours (or up to several weeks).

-

-

Staining:

-

Pellet the fixed cells by centrifugation (500 x g for 5 minutes).

-

Wash the pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer.

-

Collect data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).

-

-

Analysis: Gate on the single-cell population to exclude doublets. Analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. PLK1 inhibition is expected to cause a significant increase in the G2/M population.[24]

References

- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Structural regulation of PLK1 activity: implications for cell cycle function and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulating a key mitotic regulator, polo-like kinase 1 (PLK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. PLK1 plays dual roles in centralspindlin regulation during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PLK1 plays dual roles in centralspindlin regulation during cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Chk2 sustains PLK1 activity in mitosis to ensure proper chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. Molecular Regulation of the Spindle Assembly Checkpoint by Kinases and Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Plk1 and Mps1 Cooperatively Regulate the Spindle Assembly Checkpoint in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Requirement for PLK1 kinase activity in the maintenance of a robust spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

- 22. What are PLK inhibitors and how do they work? [synapse.patsnap.com]

- 23. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scbt.com [scbt.com]

- 27. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. promega.jp [promega.jp]

- 29. Recombinant Human Active PLK1 Protein, CF 3804-KS-010: R&D Systems [rndsystems.com]

Plogosertib: A Deep Dive into its Molecular Impact on Cancer Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plogosertib (formerly CYC140) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1, a serine/threonine kinase, plays a critical role in the regulation of mitosis, including mitotic entry, spindle formation, and cytokinesis.[2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[2] this compound's mechanism of action centers on the disruption of these mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the molecular pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades and workflows.

Core Mechanism of Action

This compound selectively binds to and inhibits the kinase activity of PLK1, a key regulator of cell division.[3] This inhibition disrupts multiple stages of mitosis, leading to a G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells.[4] The sensitivity of cancer cells to PLK1 inhibition is particularly pronounced in tumors with certain genetic backgrounds, such as those with KRAS mutations or p53 deficiencies.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from various preclinical studies.

Table 1: Inhibitory Activity of this compound against PLK Family Kinases

| Kinase | IC50 (nM) |

| PLK1 | 3[5] |

| PLK2 | 149[5] |

| PLK3 | 393[5] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time |

| Malignant Cell Lines (unspecified) | Various | 14-21[5] | 72 h |

| Non-malignant Cell Lines (unspecified) | Non-cancerous | 82[5] | 72 h |

| KYSE-410 | Esophageal Squamous Cell Carcinoma | Concentration-dependent inhibition | 72 h |

| BUBR1-high BTC cells (SNU2773, SNU478) | Biliary Tract Cancer | Higher sensitivity | Not Specified |

| BUBR1-low BTC cells (SNU869, SNU245) | Biliary Tract Cancer | Lower sensitivity | Not Specified |

Table 3: In Vitro Efficacy of this compound in Patient-Derived Colorectal Cancer Organoids

| Treatment | IC50/IC90 |

| This compound | IC90 = 518.86 nM[4] |

| 5-FU | IC50 = 38.87 µM[4] |

| Oxaliplatin | IC50 = 37.78 µM[4] |

Table 4: In Vivo Efficacy of this compound

| Model | Cancer Type | Dosage | Treatment Schedule | Outcome |

| Patient-Derived Xenografts (PDX) | Colorectal Cancer | 40 mg/kg (oral gavage) | Daily for 2 weeks (5 days/week) | Significant tumor growth inhibition[4] |

Signaling Pathways Affected by this compound

This compound's primary molecular target is PLK1, a master regulator of mitosis. Its inhibition leads to a cascade of downstream effects, ultimately culminating in mitotic catastrophe and apoptotic cell death.

The PLK1 Signaling Pathway and this compound's Intervention

Caption: this compound inhibits PLK1, disrupting downstream signaling and leading to G2/M arrest and apoptosis.

The Role of BUBR1 as a Predictive Biomarker

Preclinical studies in biliary tract cancer (BTC) have identified BUBR1, a key mitotic checkpoint protein, as a potential biomarker for this compound sensitivity.[6] Cells with high BUBR1 expression exhibit greater sensitivity to this compound.[6] This is because this compound promotes the formation of the Mitotic Checkpoint Complex (MCC), of which BUBR1 is a crucial component, leading to a more robust mitotic arrest and subsequent apoptosis.[6] In cells with low BUBR1 levels, this response is attenuated.[7]

References

- 1. ascopubs.org [ascopubs.org]

- 2. bgmsglobal.com [bgmsglobal.com]

- 3. researchgate.net [researchgate.net]

- 4. New Cancer Drug Shows Promise Against Aggressive Biliary Tract Cancer | CYCC Stock News [stocktitan.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cyclacel Pharmaceuticals, Inc. Announces Preclinical Data Showing That Cannabis of the Biliary Tract Cancer Is Sensitive to this compound | MarketScreener [marketscreener.com]

- 7. researchgate.net [researchgate.net]

Identifying Novel Cancer Types Sensitive to Plogosertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plogosertib (formerly CYC140) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitosis.[1][2][3] Its mechanism of action, which involves inducing mitotic arrest and subsequent apoptosis in cancer cells, makes it a promising therapeutic agent.[1][3] This technical guide provides an in-depth overview of the preclinical data supporting the identification of novel cancer types sensitive to this compound. We present a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound is an ATP-competitive inhibitor of PLK1.[2] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4][5] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[3] By inhibiting PLK1, this compound disrupts these mitotic processes, leading to a G2/M cell-cycle arrest and ultimately, apoptotic cell death in tumor cells that overexpress PLK1.[1]

This compound-Sensitive Cancer Types and Associated Biomarkers

Preclinical studies have identified several cancer types that exhibit sensitivity to this compound, with certain molecular characteristics emerging as potential predictive biomarkers.

Biliary Tract Cancer (BTC)

BTC cell lines have shown sensitivity to this compound, both as a monotherapy and in combination with other agents. A key determinant of sensitivity in BTC is the expression level of the mitotic checkpoint protein BUBR1. Cells with high BUBR1 expression are more sensitive to this compound. This suggests that BUBR1 could serve as a valuable biomarker for patient selection in clinical trials.

Fibrolamellar Carcinoma (FLC)

FLC, a rare and aggressive liver cancer, is characterized by the presence of a DNAJ-PKAc fusion oncoprotein. This fusion protein has been shown to heighten the sensitivity of FLC cells to PLK1 inhibitors like this compound. The mechanism involves a direct interaction between the DNAJ-PKAc fusion protein and PLK1, which is essential for the viability of FLC cells.

Colorectal Cancer (CRC)

Patient-derived organoids (PDOs) from colorectal cancer have demonstrated greater sensitivity to this compound compared to standard-of-care chemotherapies such as 5-FU and oxaliplatin. In vivo studies using patient-derived xenografts (PDX) of CRC have also shown significant tumor growth inhibition with this compound treatment.

Cancers with SWI/SNF Complex Mutations

Preclinical data suggests that cancers with mutations in the genes encoding subunits of the SWI/SNF chromatin remodeling complex, specifically ARID1A and SMARCA4, may be particularly sensitive to PLK1 inhibition.[6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer models.

Table 1: In Vitro Sensitivity to this compound (IC50/EC50 Values)

| Cancer Type | Cell Line/Model | IC50/EC50 (nM) | Notes |

| Colorectal Cancer | Patient-Derived Organoids (PDOs) | IC90: 518.86 | More sensitive than 5-FU (IC50: 38.87 µM) and oxaliplatin (IC50: 37.78 µM) |

| Malignant Cell Lines (General) | Not Specified | IC50: 14-21 | |

| Non-Malignant Cell Lines | Not Specified | IC50: 82 | |

| Fibrolamellar Carcinoma | FLC cell lines with DNAJ-PKAc fusion | EC50: 3-15 | |

| Hepatocellular Carcinoma | HCC cell lines without DNAJ-PKAc fusion | EC50: 600-1900 |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Model | This compound Dosage | Treatment Duration | Outcome |

| Colorectal Cancer | Patient-Derived Xenograft (PDX) | 40 mg/kg, daily (oral gavage) | 5 days/week for 2 weeks | Significant tumor growth inhibition compared to vehicle |

| Acute Leukemia & Solid Tumors | Preclinical Xenograft Models | 40 mg/kg, qd 5/2/5 (oral administration) | Not Specified | Tumor growth inhibition |

Experimental Protocols

Detailed methodologies for key assays used to evaluate this compound's efficacy are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Drug Treatment: Treat cells with a range of this compound concentrations and incubate for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells after treatment with this compound.

-

Cell Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[7][8][9][10][11]

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of PLK1 and its downstream targets.

-

Protein Extraction: Lyse this compound-treated and control cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[12][13][14][15]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[12][13]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[13]

Colony Formation Assay

This assay assesses the long-term ability of single cells to proliferate and form colonies after drug treatment.

-

Cell Seeding: Plate a low density of cells in 6-well plates and allow them to adhere.

-

Drug Treatment: Treat the cells with this compound for a defined period.

-

Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.[16]

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[16]

Immunofluorescence for Mitotic Spindle Analysis

This imaging technique is used to visualize the effects of this compound on mitotic spindle formation.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Blocking: Block with a suitable blocking buffer to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin to label the microtubules of the mitotic spindle.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the mitotic spindles using a fluorescence microscope. This compound-treated cells are expected to show defects in spindle formation, such as monopolar spindles.[2]

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the PLK1 signaling pathway and the mechanism of action of this compound.

Caption: this compound inhibits active PLK1, disrupting mitosis and inducing apoptosis.

Experimental Workflows

The following diagram outlines a typical workflow for identifying cancer types sensitive to this compound.

Caption: Workflow for identifying this compound-sensitive cancers and biomarkers.

Conclusion

This compound demonstrates significant preclinical activity in a range of cancer types, particularly those with specific molecular characteristics such as high BUBR1 expression, the DNAJ-PKAc fusion protein, or mutations in SWI/SNF complex genes. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into novel applications of this compound and for the design of biomarker-driven clinical trials. The continued investigation into the mechanisms of sensitivity and potential resistance will be crucial for optimizing the clinical development of this promising anti-cancer agent.

References

- 1. This compound | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bgmsglobal.com [bgmsglobal.com]

- 4. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Cyclacel to Receive New European Patent for this compound Compositions [synapse.patsnap.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DK [thermofisher.com]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. kumc.edu [kumc.edu]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. researchgate.net [researchgate.net]

- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 16. Clonogenic Assay [bio-protocol.org]

Methodological & Application

Plogosertib Cell-Based Assay Conditions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plogosertib (also known as CYC140) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2][3] Its mechanism of action involves the disruption of mitotic processes, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[1] This document provides detailed application notes and protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[4] Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[1][3] this compound is an ATP-competitive inhibitor of PLK1 with high selectivity and oral bioavailability.[2] These application notes provide standardized methods for assessing the anti-proliferative and pro-apoptotic effects of this compound in relevant cancer cell lines.

Data Presentation

This compound Inhibitory Activity

| Target | IC50 (nM) | Notes |

| PLK1 | 3 | ATP-competitive inhibition.[2] |

| PLK2 | 149 | >50-fold selectivity over PLK2.[2] |

| PLK3 | 393 | >50-fold selectivity over PLK3.[2] |

This compound Anti-Proliferative Activity

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |

| Malignant Cell Lines (various) | Various | 14-21 | 72 hours[2] |

| Non-malignant Cell Lines (various) | Non-cancerous | 82 | 72 hours[2] |

| Colorectal Cancer Patient-Derived Organoids (PDOs) | Colorectal Cancer | 518.86 ± 377.47 | 72 hours[5] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound selectively inhibits PLK1, a critical kinase for mitotic progression. Inhibition of PLK1 disrupts the G2/M checkpoint, leading to mitotic arrest and ultimately, apoptosis. Key downstream markers affected by this compound include reduced phosphorylation of Nucleophosmin (p-NPM) and increased phosphorylation of Histone H3 (p-HH3), a marker of mitosis.[2]

References

Application Notes and Protocols: Determining Plogosertib IC50 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract